molecular formula C6H6N4 B1296019 [1,2,4]Triazolo[1,5-a]pyridin-8-amine CAS No. 31052-95-6

[1,2,4]Triazolo[1,5-a]pyridin-8-amine

Cat. No. B1296019
CAS RN: 31052-95-6
M. Wt: 134.14 g/mol
InChI Key: LJPJXPHHXBKTKJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used as core scaffolds in medicinal chemistry due to their potential pharmacological properties . The triazolopyridine core structure is a fused ring system combining the features of both triazole and pyridine rings.

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyridines can be achieved through various methods. One general approach involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, which allows for the preparation of these compounds without substituents on the 2-position. This method is advantageous as it yields the desired triazoles under mild reaction conditions and with good yields .

Molecular Structure Analysis

The molecular structure of triazolopyridines is characterized by the presence of both triazole and pyridine rings. The specific arrangement of atoms within the rings and the types of bonds present can significantly influence the compound's properties and reactivity. For instance, the X-ray diffraction (XRD) studies of a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, showed that it crystallizes in a monoclinic space group with molecules linked via N–H⋯N hydrogen bonds, forming a specific graph set . Although this is not the exact compound , it provides insight into the potential structural characteristics of related triazolopyridines.

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions, including regioselective synthesis and ring-opening reactions. For example, the synthesis of triazolopyridine halides and sulfoxides has been reported, with substituents in different ring positions of [1,2,3]triazolo[1,5-a]pyridines. Additionally, the ring-opening reaction of some sulfoxides to obtain disubstituted pyridines has been studied, which can lead to the formation of new compounds with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are influenced by their molecular structure. The vibrational spectra, including FTIR and FT-Raman, can be analyzed to understand the compound's behavior under different conditions. For instance, the vibrational spectra of 1,2,4-triazolo[4,3-a]pyridin-3-amine were analyzed using computational methods, and the observed bands were assigned to respective normal modes based on PED calculations. The stability of the molecule was considered using NBO analysis, and its electron absorption and luminescence spectra were measured and discussed in terms of calculated electron energies . These findings, although related to a different triazolopyridine derivative, provide a basis for understanding the physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyridin-8-amine.

Scientific Research Applications

Synthesis Methods

  • Metal-Free Synthesis : [1,2,4]Triazolo[1,5-a]pyridines have been synthesized from N-(pyridin-2-yl)benzimidamides using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This metal-free approach features short reaction times and high yields, facilitating the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation (Zheng et al., 2014).

Structural and Optical Properties

  • Spectroscopic Properties : The structural and spectroscopic properties of 1,2,4-triazolo[1,5-a]pyridin-8-amine derivatives were analyzed, revealing detailed vibrational spectra and molecular structure. XRD studies showed these compounds crystallize in monoclinic space groups with significant hydrogen bonding (Dymińska et al., 2022).

Applications in Agriculture

  • Herbicidal Activity : Certain substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates a potential application in agriculture for weed control (Moran, 2003).

Pharmaceutical Applications

  • Drug Lead Design : Functionalized building blocks based on 1,2,4-triazolo[1,5-a]pyridine cores have been developed as privileged motifs for lead-like compound design. They have shown promise in stimulating glucagon-like peptide-1 (GLP-1) secretion, indicating potential use in anti-diabetes drug development (Mishchuk et al., 2016).

Electronic and Material Science

  • Electroluminescent Properties : Bipolar red host materials based on [1,2,4]-triazolo[4,3-a]-pyridine have been synthesized for use in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials enhance electron transport and have high triplet energy, making them suitable for electronic applications (Kang et al., 2017).

Safety And Hazards

The safety information includes the following hazard statements: H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPJXPHHXBKTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297521
Record name [1,2,4]Triazolo[1,5-a]pyridin-8-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyridin-8-amine

CAS RN

31052-95-6
Record name [1,2,4]Triazolo[1,5-a]pyridin-8-amine
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Record name 31052-95-6
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Record name [1,2,4]Triazolo[1,5-a]pyridin-8-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Norman - Expert opinion on therapeutic patents, 2014 - Taylor & Francis
Introduction: The non-receptor tyrosine kinase, spleen tyrosine kinase (Syk), is primarily expressed in haematopoietic cells and appears to be particularly important in B cells. Syk is …
Number of citations: 32 www.tandfonline.com
P Matricon, A Ranganathan, E Warnick, ZG Gao… - Scientific reports, 2017 - nature.com
Fragment-based lead discovery is becoming an increasingly popular strategy for drug discovery. Fragment screening identifies weakly binding compounds that require optimization to …
Number of citations: 51 www.nature.com
L Qiao, L Gao, Y Liu, D Huang, D Li… - … Science & Technology, 2022 - ACS Publications
The distributions of organic pollutants in the gas phase and size-fractionated particle phases can largely affect human health risks posed by them. Gas–particle partitioning and particle-…
Number of citations: 3 pubs.acs.org

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